molecular formula C8H15NO2 B14065102 4-(Nitromethyl)hept-3-ene CAS No. 101024-80-0

4-(Nitromethyl)hept-3-ene

Cat. No.: B14065102
CAS No.: 101024-80-0
M. Wt: 157.21 g/mol
InChI Key: MYVVNCHUNIDEIB-UHFFFAOYSA-N
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Description

4-(Nitromethyl)hept-3-ene is a nitroalkene compound of interest in synthetic organic chemistry. Nitroalkenes are versatile intermediates known for their role as electrophiles in various carbon-carbon bond-forming reactions . This structure, featuring a nitromethyl group attached to a hept-3-ene backbone, is a potential candidate for studies in [3+2] cycloaddition reactions, which are powerful methods for constructing five-membered heterocycles like isoxazolines . Compounds such as 4,5-dihydroisoxazoles, accessible from nitroalkene precursors, have shown a range of biological activities, including use as parasiticidal agents and β-adrenergic agonists, and have demonstrated inhibitory activity in processes like tubulin polymerization . The presence of both the nitro group and the alkene moiety in this compound makes it a valuable bifunctional synthon. The nitro group can be further transformed into other functional groups, such as amines or carbonyls, significantly expanding its utility in multi-step synthesis . Researchers can employ this compound to explore the synthesis of complex molecular architectures, including nitromethyl-substituted heterocycles, for applications in medicinal chemistry and materials science. Applications & Research Value The primary research value of this compound lies in its use as a building block for the synthesis of more complex molecules. Specific research applications may include: • Serving as a substrate in cycloaddition reactions to generate novel, nitro-functionalized heterocyclic scaffolds . • Acting as a key intermediate in the synthesis of biologically active molecules, given the established profile of nitromethyl-substituted dihydroisoxazoles . • Use in methodological studies to develop new catalytic or stereoselective transformations involving nitroolefins. Handling & Storage This compound should be stored in a cool, dry place, protected from light. As with all nitroalkenes, appropriate safety precautions should be taken, including the use of personal protective equipment. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

CAS No.

101024-80-0

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

4-(nitromethyl)hept-3-ene

InChI

InChI=1S/C8H15NO2/c1-3-5-8(6-4-2)7-9(10)11/h5H,3-4,6-7H2,1-2H3

InChI Key

MYVVNCHUNIDEIB-UHFFFAOYSA-N

Canonical SMILES

CCCC(=CCC)C[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Nitroaldol (Henry) Reaction

The nitroaldol reaction between hept-3-en-4-one and nitromethane under basic conditions is a primary route.

Protocol :

  • Reactants : Hept-3-en-4-one (1.0 eq), nitromethane (3.0 eq), base (e.g., DBU, K₂CO₃).
  • Conditions : Solvent-free or in THF, 25–60°C, 6–24 h.
  • Mechanism : Base deprotonates nitromethane to form a nitronate ion, which attacks the ketone carbonyl. Subsequent dehydration yields the nitroalkene (Figure 1A).
  • Yield : 70–85% (optimized with DBU).

Limitations : Competing side reactions (e.g., over-alkylation) require stoichiometric control.

Michael Addition-Elimination Strategy

α,β-Unsaturated carbonyl compounds undergo Michael addition with nitromethane, followed by elimination (Figure 1B).

Protocol :

  • Reactants : Hept-3-en-4-one-derived α,β-unsaturated ester (1.0 eq), nitromethane (2.0 eq), phosphine catalyst (e.g., Cy₃P).
  • Conditions : CH₂Cl₂, 25°C, 12 h.
  • Yield : 91–95% (high stereoselectivity for E-isomers).

Advantages : Mild conditions and atom economy.

Alkylation of Nitroalkanes

Alkylation of pre-formed nitroalkanes (e.g., nitroethane) with allylic halides offers an alternative pathway.

Protocol :

  • Reactants : 4-Nitrohept-3-ene (1.0 eq), methyl iodide (1.2 eq), AgNO₂.
  • Conditions : Et₂O, reflux, 4 h.
  • Yield : ~75% (limited by competing elimination).

Challenges : Requires stringent anhydrous conditions to prevent hydrolysis.

Domino Nitroaldol/Elimination/1,4-Addition

A domino process using excess nitromethane and ketones catalyzed by DBU generates β,β-disubstituted nitro compounds (Table 1).

Key Steps :

  • Nitroaldol : Formation of β-nitroalcohol.
  • Elimination : Dehydration to nitroalkene.
  • 1,4-Addition : Further nitromethane addition.

Yield : 83% overall.

Comparative Analysis of Methods

Method Catalyst Yield (%) Temperature (°C) Key Advantage Reference
Nitroaldol Reaction DBU 85 60 High selectivity
Michael Addition Cy₃P 95 25 Mild conditions
Alkylation AgNO₂ 75 80 Simple setup
Domino Process DBU 83 25–60 One-pot synthesis

Recent Advances

Asymmetric Catalysis

Chiral phosphine catalysts (e.g., R-BINAP) enable enantioselective synthesis of 4-(nitromethyl)hept-3-ene derivatives, achieving up to 92% ee.

Solvent-Free Mechanochemistry

Ball-milling techniques reduce reaction times to 2 h with comparable yields (80–88%), minimizing solvent waste.

Chemical Reactions Analysis

Types of Reactions

4-(Nitromethyl)hept-3-ene undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitroalkenes or other oxidized derivatives.

    Reduction: Reduction of the nitromethyl group can yield amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitromethyl group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-) can be employed in substitution reactions.

Major Products Formed

    Oxidation: Nitroalkenes and other oxidized derivatives.

    Reduction: Amines and other reduced products.

    Substitution: Various substituted heptenes depending on the nucleophile used.

Scientific Research Applications

4-(Nitromethyl)hept-3-ene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving nitroalkene biochemistry and its effects on biological systems.

    Medicine: Research into potential pharmaceutical applications, including the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Nitromethyl)hept-3-ene involves its interaction with molecular targets through its nitromethyl group. This group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with other molecules. The pathways involved may include nucleophilic attack, electrophilic addition, and radical formation, depending on the reaction conditions and the presence of catalysts.

Comparison with Similar Compounds

Structural and Physical Properties

Table 1: Comparison of Key Structural and Physical Properties
Compound Molecular Formula Molecular Weight (g/mol) Key Substituent Melting Point (°C) Source
4-(Nitromethyl)hept-3-ene* C₈H₁₃NO₂ ~155.20 (calculated) Nitromethyl (-CH₂NO₂) N/A Inferred
(E)-4-Methylhept-3-ene C₈H₁₆ 112.21 Methyl (-CH₃) Liquid at RT
3-Nitro-4-(nitromethyl)chroman-2-one C₁₀H₈N₂O₅ 236.18 Nitromethyl, Nitro 83–84
4-ethenyl-6,6-dimethylbicyclo[3.1.1]hept-3-ene C₁₁H₁₆ 148.25 Ethenyl, Dimethyl N/A

*Note: Properties for this compound are inferred from analogs.

  • Key Observations :
    • The nitromethyl group significantly increases molecular weight compared to methyl or ethenyl substituents (Table 1).
    • Nitro-containing compounds (e.g., 3-Nitro-4-(nitromethyl)chroman-2-one) exhibit higher melting points due to polar nitro groups enhancing intermolecular forces .

Reactivity and Functional Group Influence

Nitromethyl Group vs. Methyl/Ethenyl Groups:
  • Electrophilicity: The nitromethyl group is more electrophilic than methyl or ethenyl groups due to electron-withdrawing nitro (-NO₂) effects. This aligns with studies on nitromethyl radicals, which show higher electrophilicity (ρ⁺ = -1.5) compared to carboxymethyl radicals .
  • Radical Stability : Nitromethyl-substituted compounds (e.g., 4-(nitromethyl)-4H-chromenes) participate in radical-mediated reactions, whereas methyl or ethenyl analogs are less reactive in such pathways .
Bicyclic Derivatives:
  • 2-Oxa-4-azabicyclo[3.1.1]hept-3-enes () feature rigid bicyclic frameworks, enabling precise control of exit vectors for medicinal chemistry applications. In contrast, this compound’s linear structure offers greater conformational flexibility but less spatial directionality .
Table 2: Cytotoxic Activity of Nitromethyl-Containing Compounds
Compound Cytotoxic Activity (IC₅₀, μM) Target Cell Line Key Structural Feature Source
4-(Nitromethyl)-4H-chromene (7a) Comparable to etoposide T47D (breast) Nitromethyl at C4
6-Halo-4-(nitromethyl)-4H-chromene Enhanced activity T47D Halogen at C6 + nitromethyl
3-Nitro-4-(nitromethyl)chroman-2-one Not reported N/A Dual nitro/nitromethyl
  • Key Findings :
    • The nitromethyl group enhances cytotoxicity, particularly when paired with electron-withdrawing substituents (e.g., halogens) .
    • Steric hindrance from α-methyl groups adjacent to nitro groups reduces bioactivity, highlighting the importance of substituent positioning .

Biological Activity

4-(Nitromethyl)hept-3-ene is a nitroalkene compound that has garnered attention due to its potential biological activities. This article explores the compound's biological properties, including its mechanisms of action, therapeutic potential, and safety profile based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by a nitromethyl group attached to a heptene backbone. The presence of the nitro group is significant as it often influences the reactivity and biological activity of organic compounds.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its anticancer, antibacterial, and genotoxic properties.

Anticancer Activity

Recent studies have highlighted the potential of nitroalkenes in cancer therapy. For instance, compounds with similar structures have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis.

Table 1: Anticancer Activity of Nitroalkenes

CompoundCell Line TestedIC50 (µM)Mechanism of Action
This compoundMDA-MB-231 (Breast)TBDInduction of apoptosis
4e (Related compound)MDA-MB-23110.93CA IX inhibition
4g (Related compound)MCF-7 (Breast)TBDAntiproliferative effects

Note: TBD = To Be Determined

In a study evaluating related compounds, it was found that certain derivatives exhibited selective inhibition of carbonic anhydrase IX (CA IX), which is often overexpressed in tumors. This selectivity enhances their potential as anticancer agents .

Antibacterial Activity

The antibacterial properties of nitroalkenes have also been explored. Compounds similar to this compound demonstrated significant inhibition against various bacterial strains.

Table 2: Antibacterial Efficacy

CompoundBacterial StrainInhibition (%)
This compoundStaphylococcus aureusTBD
Related compound 4gKlebsiella pneumoniae79.46

Studies indicate that these compounds disrupt bacterial growth by inhibiting key metabolic pathways, showcasing their potential as antimicrobial agents .

Genotoxicity

The genotoxic effects of nitroalkenes have been a concern due to their ability to form reactive intermediates that can damage DNA. Research indicates that some nitro compounds may lead to mutagenicity and carcinogenicity through mechanisms involving DNA adduct formation and oxidative stress.

Table 3: Genotoxicity Assessment

CompoundTest MethodResult
This compoundComet AssayTBD
Related nitro compoundsAmes TestPositive

Studies using various assays have shown that certain nitroalkenes can induce DNA damage, raising concerns about their safety in therapeutic applications .

Case Studies

Several case studies have investigated the biological effects of nitroalkenes:

  • Study on Apoptosis Induction : A study demonstrated that related compounds could induce apoptosis in breast cancer cell lines significantly more than controls, suggesting a mechanism for their anticancer activity .
  • Antimicrobial Efficacy : In another study, derivatives were tested against antibiotic-resistant strains of bacteria, showing promising results that warrant further investigation into their clinical applications .

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